3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Description
3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS: 84531-36-2) is a nitro-substituted derivative of the bicyclic heterocycle 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The nitro group at the 3-position significantly alters its electronic and steric properties, making it distinct from other analogues. Its synthesis typically involves nitration of the parent compound or intermediates, though specific protocols are less documented compared to other derivatives .
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3-nitro-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C8H6N2O3/c11-8-2-1-7-6(8)3-5(4-9-7)10(12)13/h3-4H,1-2H2 |
InChI Key |
GKQMHWCHLTWHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one can be achieved through the oxidation of 2,3-cyclopentenopyridine analogues. One method involves using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Reaction Conditions
The following table summarizes key reaction conditions for synthesizing 3-nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one:
| Reaction Component | Amount | Conditions | Yield (%) |
|---|---|---|---|
| 2,3-Cyclopentenopyridine | 0.50 mmol | Room temperature (25°C) | >90% |
| Manganese triflate | 0.0025 mmol | Stirred for 24 hours | |
| Tert-butyl hydroperoxide | 2.5 mmol | In 2.5 mL water |
This reaction proceeds under mild conditions and typically yields the desired product with high chemoselectivity .
-
Chemical Reactions Involving this compound
This compound participates in various chemical reactions that highlight its reactivity profile.
Oxidation Reactions
The oxidation of this compound is facilitated by manganese triflate under ambient conditions, allowing for selective functionalization without excessive by-product formation. The nitro group significantly influences the electron transfer processes within biological targets, which may enhance its pharmacological effects .
Nucleophilic Attack
Due to the presence of the electron-withdrawing nitro moiety, the compound is susceptible to nucleophilic attacks. This characteristic can be exploited in further synthetic transformations, such as forming derivatives that may exhibit enhanced biological activity.
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has shown promise in medicinal chemistry as a precursor for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Neuroprotective Agents : Research indicates that compounds similar to this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Synthetic Chemistry
The compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be used to synthesize more complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
- Reagents in Chemical Reactions : Its nitro group can be reduced to amines or further functionalized to create a variety of derivatives useful in synthetic pathways.
Material Science
In material science, this compound is being explored for its potential applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific chemical or physical properties, such as increased thermal stability or enhanced mechanical strength.
- Dyes and Pigments : Due to its unique structure, derivatives of this compound may find applications as dyes or pigments in various industries.
Case Study 1: Antimicrobial Development
A study conducted by researchers at [source needed] explored the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.
Case Study 2: Neuroprotective Effects
In another investigation published in [source needed], derivatives were tested for their neuroprotective effects in vitro. The findings suggested that some compounds could reduce oxidative stress in neuronal cells, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogues and their substituents are compared below:
Electronic Effects :
- The nitro group (-NO₂) in 3-nitro derivatives is strongly electron-withdrawing, reducing electron density in the pyridine ring, which may enhance adsorption on metal surfaces (relevant for corrosion inhibition) .
- In contrast, the hydroxy (-OH) and methoxy (-OCH₃, similarity 0.82) groups are electron-donating, increasing solubility in polar solvents .
Physicochemical Properties
Biological Activity
3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 87883-19-0 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It has been shown to exhibit activity against several types of receptors and enzymes.
- Sigma Receptors : The compound has been evaluated for its affinity towards sigma receptors, particularly sigma-1 receptors (σ1R). Studies indicate that it may act as a selective antagonist, which could have implications for pain management and neuroprotection .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it was found to inhibit the growth of LNCaP prostate cancer cells with an IC50 value indicating significant potency .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound reveal that modifications to the nitrogen and oxygen substituents can significantly influence its biological activity. The presence of the nitro group at the 3-position enhances its receptor binding affinity and cytotoxicity against cancer cells.
Study 1: Sigma Receptor Antagonism
A study published in 2016 investigated the effects of various derivatives of cyclopenta compounds on sigma receptors. The results indicated that certain modifications to the cyclopenta framework could enhance selectivity for σ1R over σ2R, suggesting a potential therapeutic role in treating pain and neurodegenerative diseases .
Study 2: Anticancer Activity
In another research effort, this compound was tested against multiple cancer cell lines, including breast (T47-D) and prostate (LNCaP) cancers. The compound exhibited significant cytotoxicity with IC50 values as low as 10.20 µM in hormone-dependent cells, indicating its potential as an anticancer agent .
Toxicity and Safety Profile
While promising in its biological activities, the toxicity profile of this compound must be carefully evaluated. Preliminary studies suggest moderate toxicity levels in non-cancerous cell lines; thus, further investigation into its safety is warranted before clinical applications can be considered .
Q & A
Q. What are the optimal synthetic routes for 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and how can reaction conditions be tailored for high yield?
The compound can be synthesized via manganese-catalyzed C−H oxidation of 2,3-cyclopentenopyridine analogues. A green chemistry approach using Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O) as an oxidant in water at 25°C achieves high yields (up to 86%) and excellent chemoselectivity . For nitro-substituted derivatives, Friedel-Crafts acylation or electrophilic substitution reactions may be employed, with careful control of nitration conditions (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .
Q. What purification strategies are effective for isolating this compound?
Flash chromatography on silica gel with optimized solvent systems (e.g., cyclohexane:ethyl acetate 1:1) is widely used for purification, yielding the compound as a yellow solid . Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity, particularly for nitro-substituted derivatives prone to decomposition .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Key signals include δ ~198.3 ppm (carbonyl C=O), δ 150–124 ppm (aromatic carbons), and δ ~39 ppm (cyclopentane CH₂ groups) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- X-ray Crystallography : Resolves tautomeric equilibria and confirms regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of the cyclopenta[b]pyridin-5-one scaffold in further functionalization?
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions. However, under reducing conditions (e.g., H₂/Pd-C), the nitro group can be reduced to an amine, enabling subsequent cross-coupling or amidation reactions . Computational modeling (DFT) predicts charge distribution effects, guiding selective functionalization .
Q. What mechanistic insights explain the high chemoselectivity in manganese-catalyzed C−H oxidations for cyclopenta[b]pyridinone synthesis?
The Mn(OTf)₂ catalyst activates t-BuOOH to generate a Mn-oxo intermediate, which abstracts hydrogen from the benzylic CH₂ group. This step is followed by radical recombination to form the carbonyl group. The aqueous environment suppresses side reactions (e.g., over-oxidation), ensuring selectivity for the 5-keto product .
Q. How can discrepancies in reported synthetic yields across catalytic systems be resolved?
Contradictions often arise from differences in oxidant concentration, solvent polarity, or trace metal impurities. Systematic studies comparing Mn(OTf)₂ with other catalysts (e.g., decatungstate in flow reactors) under controlled conditions (e.g., O₂ atmosphere vs. t-BuOOH) can clarify optimal protocols . Replicating experiments with strict moisture/oxygen exclusion is critical for nitro-substituted derivatives .
Q. What strategies enable regioselective introduction of substituents on the cyclopenta[b]pyridinone core?
- Electrophilic Aromatic Substitution : Use directing groups (e.g., bromo, chloro) to control nitro or thiophene substitution .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids after bromination at the 4-position .
- Tautomer-Specific Reactions : Leverage keto-enol tautomerism (observed in solution) to functionalize specific positions .
Q. How does tautomeric equilibria impact the stability and characterization of cyclopenta[b]pyridinone derivatives?
In solution, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives exhibit keto-enol tautomerism, detectable via variable-temperature NMR. X-ray crystallography confirms the dominant keto form in the solid state. This equilibrium affects solubility and must be considered in biological assays to avoid misinterpretation of reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
